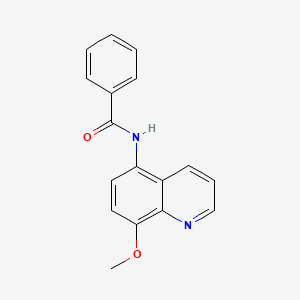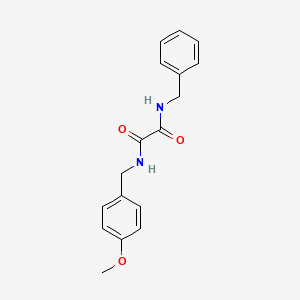
N-(8-methoxy-5-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methoxy-5-quinolinyl)benzamide, also known as MQBA, is a chemical compound that has been widely studied for its potential applications in scientific research. MQBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss the current scientific research applications of MQBA and list potential future directions for research.
科学的研究の応用
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
N-(8-methoxy-5-quinolinyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain.
作用機序
The exact mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide is not yet fully understood. However, studies have suggested that N-(8-methoxy-5-quinolinyl)benzamide may exert its effects by inhibiting the activity of certain enzymes and signaling pathways. N-(8-methoxy-5-quinolinyl)benzamide has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-(8-methoxy-5-quinolinyl)benzamide has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(8-methoxy-5-quinolinyl)benzamide has been found to have a range of biochemical and physiological effects. Studies have shown that N-(8-methoxy-5-quinolinyl)benzamide can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and signaling pathways, and reduce the accumulation of toxic proteins in the brain. N-(8-methoxy-5-quinolinyl)benzamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation of using N-(8-methoxy-5-quinolinyl)benzamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-(8-methoxy-5-quinolinyl)benzamide. One area of research is in the development of new cancer treatments that target the CK2 enzyme. N-(8-methoxy-5-quinolinyl)benzamide has shown promise as a CK2 inhibitor, and further research could lead to the development of new cancer treatments.
Another area of research is in the development of new treatments for neurodegenerative diseases. N-(8-methoxy-5-quinolinyl)benzamide has neuroprotective effects and can reduce the accumulation of toxic proteins in the brain, making it a promising candidate for the development of new treatments for Alzheimer's and Parkinson's.
In conclusion, N-(8-methoxy-5-quinolinyl)benzamide is a valuable tool for scientific research due to its ability to selectively target certain enzymes and signaling pathways. Its potential applications in the fields of cancer treatment and neurodegenerative disease make it an area of active research. Further studies are needed to fully understand the mechanism of action of N-(8-methoxy-5-quinolinyl)benzamide and to develop new treatments based on its properties.
合成法
The synthesis of N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxy-5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced with sodium dithionite to yield N-(8-methoxy-5-quinolinyl)benzamide. This synthesis method has been well-documented in the literature and has been successfully replicated by many researchers.
特性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-10-9-14(13-8-5-11-18-16(13)15)19-17(20)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQNEIMFNDMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxyquinolin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)-2-(4-nitrophenyl)-1-indanone](/img/structure/B5146533.png)
![N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5146551.png)


![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![2-[tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5146596.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methyl-1H-benzimidazole](/img/structure/B5146608.png)
![1-[(5-propyl-3-thienyl)carbonyl]azepane](/img/structure/B5146619.png)